molecular formula C16H15N3O B3870145 4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one

4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one

Cat. No.: B3870145
M. Wt: 265.31 g/mol
InChI Key: NLDJSRSDCCFGPJ-UHFFFAOYSA-N
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Description

4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one is a heterocyclic compound that features a phthalazinone core with a pyridine moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one typically involves the following steps:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the phthalazinone core.

    Final Modifications: Additional steps may include methylation or other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyldithio)ethyl Methacrylate: This compound has a similar pyridine moiety but differs in its overall structure and functional groups.

    N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also contains a pyridine moiety but has a different core structure.

Uniqueness

4-methyl-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one is unique due to its specific combination of a phthalazinone core and a pyridine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-methyl-2-(2-pyridin-2-ylethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-14-7-2-3-8-15(14)16(20)19(18-12)11-9-13-6-4-5-10-17-13/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDJSRSDCCFGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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